An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-phenylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-phenylquinoline-4-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Its derivatives are integral to the development of drugs for treating malaria, cancer, and various infectious diseases.[2] Among these, quinoline-4-carboxylic acids are a particularly significant class of compounds, often synthesized through well-established reactions like the Pfitzinger or Doebner syntheses.[3][4] This guide focuses on a specific derivative, 2-Methyl-3-phenylquinoline-4-carboxylic acid, providing a comprehensive overview of its physicochemical properties, which are critical for its development as a potential therapeutic agent. Understanding these properties is paramount for researchers in drug formulation, pharmacokinetics, and medicinal chemistry, as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
While extensive data on the broader class of quinoline-4-carboxylic acids is available, specific experimental values for 2-Methyl-3-phenylquinoline-4-carboxylic acid are not widely published. This guide will, therefore, also draw upon data from closely related analogs, such as 2-phenyl-4-quinolinecarboxylic acid, to provide a robust framework for understanding its expected physicochemical characteristics.
Core Physicochemical Properties
The utility of a potential drug molecule is fundamentally linked to its physical and chemical properties. These characteristics dictate how the compound will behave in biological systems and during formulation.
Molecular Structure and Identity
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IUPAC Name: 2-Methyl-3-phenylquinoline-4-carboxylic acid
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Molecular Formula: C₁₇H₁₃NO₂
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Molecular Weight: 263.29 g/mol
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CAS Number: 43071-45-0
The structure comprises a quinoline core with a methyl group at the 2-position, a phenyl group at the 3-position, and a carboxylic acid at the 4-position. This specific arrangement of substituents is expected to influence its steric and electronic properties, thereby affecting its solubility, acidity, and interactions with biological targets.
Quantitative Physicochemical Data
The following table summarizes the known and predicted physicochemical properties. It is important to note that where specific data for 2-Methyl-3-phenylquinoline-4-carboxylic acid is unavailable, values for the close analog, 2-phenyl-4-quinolinecarboxylic acid, are provided for comparative purposes and are clearly marked.
| Property | Value | Source/Comment |
| Melting Point (°C) | 214-215 | [5] (Data for 2-phenyl-4-quinolinecarboxylic acid) |
| Solubility | Insoluble in water. Soluble in alcohol (1g in 120ml), diethyl ether (1g in 100ml), and chloroform (1g in 400ml). | [5] (Data for 2-phenyl-4-quinolinecarboxylic acid) |
| pKa | ~4-5 (Predicted) | Based on the typical pKa of carboxylic acids. |
| LogP | Not experimentally determined. | Predicted to be moderately lipophilic due to the presence of the phenyl and quinoline ring systems. |
Synthetic Pathways: The Pfitzinger Reaction
The synthesis of 2-Methyl-3-phenylquinoline-4-carboxylic acid and its analogs is commonly achieved through the Pfitzinger reaction.[3] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[3]
The general mechanism involves the initial base-catalyzed hydrolysis of isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound (in this case, a ketone with methyl and phenyl groups adjacent to the carbonyl) to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.
Caption: Generalized workflow of the Pfitzinger reaction.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following are detailed protocols for determining the key physicochemical properties of 2-Methyl-3-phenylquinoline-4-carboxylic acid.
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.
Solubility Assessment
Solubility is a critical factor for drug delivery and formulation.
Methodology:
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A known amount of the compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.
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The mixture is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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The solution is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
Causality: The "like dissolves like" principle generally applies. The presence of both aromatic rings and a polar carboxylic acid group suggests that the solubility will be favored in polar organic solvents.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different physiological pH values.
Methodology:
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A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
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The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of the molecule.
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UV-Vis Spectroscopy: This technique can be used to determine the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule. The quinoline ring system is expected to have strong absorbance in the UV region.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=C and C=N stretches associated with the aromatic rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms. For instance, the methyl group protons would appear as a singlet, and the aromatic protons would show complex splitting patterns.
Conclusion and Future Directions
2-Methyl-3-phenylquinoline-4-carboxylic acid belongs to a class of compounds with significant potential in medicinal chemistry. This guide has outlined its core physicochemical properties, drawing on data from close analogs where necessary, and has provided detailed protocols for their experimental determination. A thorough characterization of these properties is a critical and indispensable step in the journey of developing this and similar molecules into effective therapeutic agents. Further research should focus on obtaining precise experimental data for this specific compound to validate the predictions and to build a more complete profile for its use in drug development.
References
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Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]
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MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(23), 4252. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]
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ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR of 2-methylquinoline-4-carboxylic acid. Available at: [Link]
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Supporting Information. (n.d.). Available at: [Link]
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2a biotech. (n.d.). 3-METHYL-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID. Available at: [Link]
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NIST. (n.d.). 2-Phenyl-3-methyl-4-hydroxy-quinoline. NIST WebBook. Available at: [Link]
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University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Available at: [Link]
